Bixalomer

Descripción general

Descripción

Bixalomer, also known by its development code ASP1585 and brand name Kiklin, is a metal-free, nonabsorbable compound . It is used as a gastrointestinal agent in the treatment of Hyperphosphatemia . It is approved in Japan to treat hyperphosphatemia in dialysis patients . Hyperphosphatemia occurs in patients whose renal function is decreased, as phosphorus is not sufficiently excreted into urine via the kidneys and consequently accumulates in the body .

Chemical Reactions Analysis

Bixalomer is a resin-based phosphate binder with similar phosphate lowering capacity as sevelamer . It binds to phosphate in the gastrointestinal tract, thus inhibiting absorption of phosphate into the human body .Aplicaciones Científicas De Investigación

Phosphate Binding and Hyperphosphatemia Management

- Bixalomer is a nonabsorbable polymer that binds phosphate in the gastrointestinal tract, leading to lower serum phosphate levels. This mechanism is particularly useful in managing hyperphosphatemia in hemodialysis patients. Studies have demonstrated the efficacy of bixalomer in reducing serum phosphate levels and maintaining these reductions over time, highlighting its long-term utility in hyperphosphatemia management (Akizawa et al., 2013) (Ito et al., 2014).

Comparison with Other Phosphate Binders

- When compared to sevelamer hydrochloride, another phosphate binder, bixalomer has shown similar effectiveness in reducing serum phosphate levels in hemodialysis patients. Notably, bixalomer was associated with fewer gastrointestinal side effects and did not promote acidosis, making it a viable alternative (Akizawa et al., 2014).

Formulation Equivalence

- Research has also been conducted to establish the equivalence of different formulations of bixalomer, such as granule and capsule forms. This is crucial for ensuring clinical compatibility and providing treatment options for chronic kidney disease patients (Nomura et al., 2018).

Efficacy in Predialysis Patients

- Bixalomer's effectiveness extends to predialysis patients with hyperphosphatemia. Studies indicate that bixalomer is effective in reducing serum phosphorus concentrations in this patient group, with a good safety profile and tolerability over long-term treatment (Akizawa et al., 2017).

Impact on Coronary Artery Calcification

- In a study comparing bixalomer with calcium carbonate, bixalomer was found to be associated with a reduced progression of coronary artery calcification in hemodialysis patients, highlighting its potential cardiovascular benefits (Akiba et al., 2019).

Safety and Hazards

Propiedades

IUPAC Name |

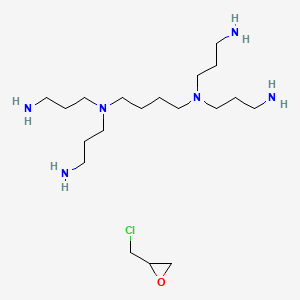

2-(chloromethyl)oxirane;N,N,N',N'-tetrakis(3-aminopropyl)butane-1,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H40N6.C3H5ClO/c17-7-3-13-21(14-4-8-18)11-1-2-12-22(15-5-9-19)16-6-10-20;4-1-3-2-5-3/h1-20H2;3H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHTZABZWCSJMDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CCl.C(CCN(CCCN)CCCN)CN(CCCN)CCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H45ClN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 25212181 | |

CAS RN |

851373-13-2 | |

| Record name | Bixalomer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=851373-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bixalomer | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15200 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylic acid](/img/structure/B3288223.png)

![methyl 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxypropanoate](/img/structure/B3288298.png)